2-Imino-N-methyloxazolidine-3-carboxamide
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Overview
Description
2-Imino-N-methyloxazolidine-3-carboxamide is a heterocyclic compound that features an oxazolidine ring with an imino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-N-methyloxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-amino alcohols with isocyanates or carbodiimides under mild conditions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Imino-N-methyloxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino derivatives
Substitution: Various substituted oxazolidines
Scientific Research Applications
2-Imino-N-methyloxazolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Imino-N-methyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Share a similar heterocyclic structure and are known for their broad range of biological activities.
Oxazolidinones: Structurally related and also exhibit antimicrobial properties.
Thiazolidines: Another class of heterocycles with similar synthetic routes and applications.
Uniqueness
2-Imino-N-methyloxazolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H9N3O2 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-imino-N-methyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-7-5(9)8-2-3-10-4(8)6/h6H,2-3H2,1H3,(H,7,9) |
InChI Key |
GBXMUOLSDGXRPG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCOC1=N |
Origin of Product |
United States |
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